Cas no 891095-47-9 (4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide)

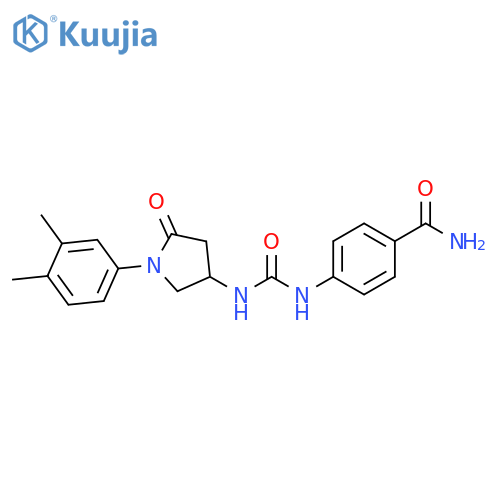

891095-47-9 structure

商品名:4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide

CAS番号:891095-47-9

MF:C20H22N4O3

メガワット:366.413684368134

CID:5511746

4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, 4-[[[[1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinyl]amino]carbonyl]amino]-

- 4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide

-

- インチ: 1S/C20H22N4O3/c1-12-3-8-17(9-13(12)2)24-11-16(10-18(24)25)23-20(27)22-15-6-4-14(5-7-15)19(21)26/h3-9,16H,10-11H2,1-2H3,(H2,21,26)(H2,22,23,27)

- InChIKey: UQYOQSJIPTZGHX-UHFFFAOYSA-N

- ほほえんだ: C(N)(=O)C1=CC=C(NC(NC2CC(=O)N(C3=CC=C(C)C(C)=C3)C2)=O)C=C1

4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2024-0747-30mg |

4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |

891095-47-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F2024-0747-20mg |

4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |

891095-47-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2024-0747-5μmol |

4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |

891095-47-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2024-0747-15mg |

4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |

891095-47-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2024-0747-25mg |

4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |

891095-47-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F2024-0747-4mg |

4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |

891095-47-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2024-0747-100mg |

4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |

891095-47-9 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F2024-0747-2mg |

4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |

891095-47-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2024-0747-40mg |

4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |

891095-47-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F2024-0747-2μmol |

4-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide |

891095-47-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

891095-47-9 (4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide) 関連製品

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量